Ethyl 2-methylbenzo[H]quinoline-3-carboxylate
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Overview
Description
Ethyl 2-methylbenzo[H]quinoline-3-carboxylate is a chemical compound belonging to the quinoline family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methylbenzo[H]quinoline-3-carboxylate can be achieved through several methods. One common approach involves the Friedländer annulation, where aminonaphthalene carbaldehydes react with primary or secondary alcohols mediated by urea/KOH or with diketones or β-ketoesters . Another method involves the cyclopropanation-ring expansion reaction of indoles with halodiazoacetates, catalyzed by Rhodium (II) .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These methods not only enhance the efficiency of the synthesis but also reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methylbenzo[H]quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-3-carboxylic acid derivatives, while reduction can produce various quinoline alcohols.
Scientific Research Applications
Ethyl 2-methylbenzo[H]quinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antitumor activities.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-methylbenzo[H]quinoline-3-carboxylate involves its interaction with various molecular targets. It can bind to DNA, inhibiting the replication process, which is crucial for its antimicrobial and antitumor activities . The compound may also interact with enzymes and proteins, disrupting their normal functions and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Ethyl quinoline-3-carboxylate: Another quinoline derivative with similar structural features.
Bisquinoline derivatives: Compounds with two quinoline nuclei, known for their potent antimalarial activity.
Ethyl 2,4-dimethylquinoline-3-carboxylate: A derivative with additional methyl groups, enhancing its biological activity.
Uniqueness
Ethyl 2-methylbenzo[H]quinoline-3-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
CAS No. |
879895-04-2 |
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Molecular Formula |
C17H15NO2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
ethyl 2-methylbenzo[h]quinoline-3-carboxylate |
InChI |
InChI=1S/C17H15NO2/c1-3-20-17(19)15-10-13-9-8-12-6-4-5-7-14(12)16(13)18-11(15)2/h4-10H,3H2,1-2H3 |
InChI Key |
CEMGOYHISPNABD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1)C=CC3=CC=CC=C32)C |
Origin of Product |
United States |
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